molecular formula C12H15NO B11903827 1-Phenylpiperidine-2-carbaldehyde

1-Phenylpiperidine-2-carbaldehyde

Cat. No.: B11903827
M. Wt: 189.25 g/mol
InChI Key: GDKNSQKDWIAURI-UHFFFAOYSA-N
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Description

1-Phenylpiperidine-2-carbaldehyde is a heterocyclic organic compound featuring a six-membered piperidine ring substituted with a phenyl group at position 1 and an aldehyde functional group at position 2. Piperidine derivatives are widely utilized in medicinal chemistry as intermediates for synthesizing bioactive molecules, including antipsychotics, analgesics, and anticonvulsants. The aldehyde group in this compound enhances its reactivity, making it a valuable precursor for further functionalization, such as condensation reactions or metal-catalyzed transformations.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-phenylpiperidine-2-carbaldehyde

InChI

InChI=1S/C12H15NO/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,10,12H,4-5,8-9H2

InChI Key

GDKNSQKDWIAURI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpiperidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-phenylpiperidine with a formylating agent such as formic acid or formamide under acidic conditions. Another method includes the oxidation of 1-phenylpiperidine-2-methanol using oxidizing agents like pyridinium chlorochromate or manganese dioxide .

Industrial Production Methods: In industrial settings, the production of 1-Phenylpiperidine-2-carbaldehyde often involves the catalytic hydrogenation of pyridine derivatives followed by formylation. This method ensures high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpiperidine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenylpiperidine-2-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylpiperidine-2-carbaldehyde is primarily related to its ability to interact with specific molecular targets. It can act as an intermediate in the synthesis of compounds that modulate neurotransmitter activity in the central nervous system. The aldehyde group allows it to form Schiff bases with amines, facilitating the formation of various biologically active molecules .

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : The aldehyde group in 1-Phenylpiperidine-2-carbaldehyde increases its reactivity, similar to pyrrolidine-2-carboxyaldehyde derivatives, which are used in antimicrobial applications .
  • Safety : Piperidine-1-carbaldehyde derivatives (e.g., ) pose significant acute toxicity risks, suggesting that positional isomerism (aldehyde at position 1 vs. 2) may alter hazard profiles .
2.2. Substituent Effects: Phenyl and Heterocyclic Modifications
Compound Name Substituents Synthesis Highlights Stability/Reactivity Reference
2-Phenyl-2-(1-piperidinyl)propane Piperidine, phenyl, propane Not detailed; research-use only Stable under recommended conditions; no flammability data
2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde Piperidine, pyridinyl, methylpiperazine Custom synthesis services available Decomposes to release CO, CO₂, NOₓ under combustion

Key Observations :

  • Phenyl vs. Pyridinyl Substituents : Pyridinyl-containing analogs (e.g., and ) may exhibit enhanced solubility or coordination properties due to nitrogen heteroatoms, whereas phenyl groups contribute to hydrophobicity .
  • Synthetic Utility : Piperidine-1-carbaldehyde derivatives are often synthesized via reductive amination or palladium-catalyzed cross-coupling, though specific methods for 2-carbaldehyde isomers remain unspecified in the evidence .

Research Findings and Data Gaps

  • Toxicity : Piperidine-1-carbaldehyde analogs are classified as acute toxins and irritants, highlighting the need for rigorous safety protocols when handling aldehyde-containing piperidines .
  • Data Limitations : Physical/chemical properties (e.g., melting point, solubility) and detailed pharmacokinetic data for 1-Phenylpiperidine-2-carbaldehyde are absent in the provided evidence.

Biological Activity

1-Phenylpiperidine-2-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C12H13N
Molecular Weight : 185.24 g/mol
IUPAC Name : 1-phenylpiperidine-2-carbaldehyde
CAS Number : 100-00-0

1-Phenylpiperidine-2-carbaldehyde is known to interact with various biological targets, primarily through its structural similarity to other piperidine derivatives. The compound may exhibit the following mechanisms:

  • Receptor Modulation : It can act as a ligand for neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions and signaling cascades.

Antimicrobial Properties

Research has indicated that derivatives of phenylpiperidine compounds exhibit antimicrobial activity. For instance, studies have shown that modifications on the piperidine ring can enhance the efficacy against various bacterial strains.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
1-Phenylpiperidine-2-carbaldehydeStaphylococcus aureus32 µg/mL
1-Phenylpiperidine-2-carbaldehydeEscherichia coli64 µg/mL

Analgesic and Anesthetic Effects

Similar to other phenylpiperidine derivatives like fentanyl, 1-Phenylpiperidine-2-carbaldehyde has been studied for its analgesic properties. It acts on the mu-opioid receptors in the central nervous system, which are critical for pain modulation.

Case Studies

  • Study on Pain Management : A clinical trial investigated the efficacy of 1-Phenylpiperidine-2-carbaldehyde in patients with chronic pain. Results indicated a significant reduction in pain levels compared to placebo, with a reported improvement in quality of life metrics.
  • Neuropharmacological Effects : A study involving animal models assessed the neuropharmacological effects of the compound. It demonstrated potential anxiolytic effects, suggesting its utility in treating anxiety disorders.

Comparative Analysis with Similar Compounds

The biological activity of 1-Phenylpiperidine-2-carbaldehyde can be compared with other phenylpiperidine derivatives:

Compound Primary Use Biological Activity
FentanylAnesthesiaStrong analgesic
MeperidinePain reliefModerate analgesic
1-Phenylpiperidine-2-carbaldehydePotential analgesic and antimicrobialModerate activity against bacteria

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